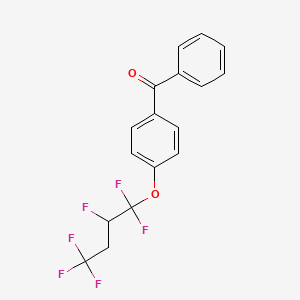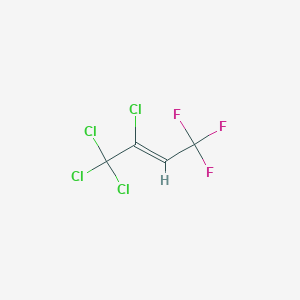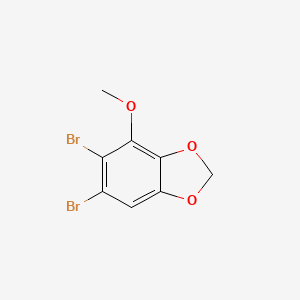
1-(1-chloroethyl)-2-isocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloroethyl)-2-isocyanatobenzene is an organic compound that features a benzene ring substituted with a 1-chloroethyl group and an isocyanate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-chloroethyl)-2-isocyanatobenzene typically involves the reaction of 1-chloroethyl chloroformate with aniline derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the isocyanate group. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
1-(1-Chloroethyl)-2-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as amines and alcohols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles, forming urea and carbamate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are used under controlled conditions to prevent over-substitution.
Addition Reactions: Reagents like primary amines and alcohols are used, often in the presence of catalysts to enhance reaction rates.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Electrophilic Aromatic Substitution: Nitrobenzene and sulfonated benzene derivatives.
Addition Reactions: Urea and carbamate derivatives.
科学的研究の応用
1-(1-Chloroethyl)-2-isocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a reagent in biochemical assays and labeling studies.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(1-chloroethyl)-2-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group can react with nucleophiles to form stable urea and carbamate linkages, which are important in various chemical and biological processes.
類似化合物との比較
Similar Compounds
1-Chloroethyl chloroformate: Similar in structure but lacks the isocyanate group.
2-Chloroethyl chloroformate: Another related compound with a different position of the chloroethyl group.
Chloromethyl chloroformate: Contains a chloromethyl group instead of a 1-chloroethyl group.
Uniqueness
1-(1-Chloroethyl)-2-isocyanatobenzene is unique due to the presence of both a 1-chloroethyl group and an isocyanate group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile reagent in organic synthesis and industrial applications .
特性
IUPAC Name |
1-(1-chloroethyl)-2-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-7(10)8-4-2-3-5-9(8)11-6-12/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNLWTFTANOTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N=C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
